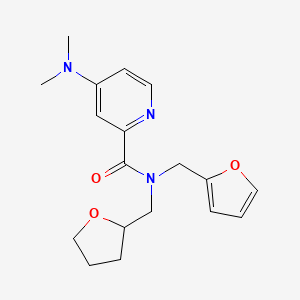![molecular formula C13H15NO3S3 B6716576 N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B6716576.png)
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog without the ethylsulfonyl group.
5-Methylthiophene-2-carboxamide: Lacks the ethylsulfonyl group but retains the carboxamide functionality.
N-[(5-methylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide: Similar structure but with different substituents.
Uniqueness
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide is unique due to the presence of both the ethylsulfonyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c1-3-20(16,17)12-7-5-10(19-12)8-14-13(15)11-6-4-9(2)18-11/h4-7H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGKIFNNGCHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)CNC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B6716499.png)
![N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B6716506.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B6716507.png)

![N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide](/img/structure/B6716523.png)

![Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate](/img/structure/B6716537.png)
![4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile](/img/structure/B6716553.png)

![2-[[(3S)-3-[(2-fluorophenyl)methoxy]piperidin-1-yl]methyl]pyrimidine](/img/structure/B6716574.png)

![N-[4-(4-bromopyrazol-1-yl)butyl]-2-methylbenzamide](/img/structure/B6716588.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6716591.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6716593.png)
